
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMTS and is known for its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of DMTS is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and cancer development. DMTS has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
DMTS has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. DMTS has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of inflammation and cancer development. However, one limitation of using DMTS is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several future directions for research on DMTS, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of DMTS in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects. Finally, future studies may investigate the potential use of DMTS as a diagnostic tool for detecting inflammation and cancer.
Méthodes De Synthèse
DMTS can be synthesized using various methods, including the reaction of 2-thiophenesulfonic acid with N,N-dimethyl-5-(bromomethyl)-2,3,4,5-tetramethyl-1,8-naphthyridin-4-amine in the presence of a base. The product obtained is then treated with an acid to yield DMTS.
Applications De Recherche Scientifique
DMTS has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine, where DMTS has been shown to exhibit anti-inflammatory and anti-cancer properties. DMTS has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C23H29NO5S2 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
N,N-dimethyl-5-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO5S2/c1-22(2)9-13(25)19-15(11-22)29-16-12-23(3,4)10-14(26)20(16)21(19)17-7-8-18(30-17)31(27,28)24(5)6/h7-8,21H,9-12H2,1-6H3 |
Clé InChI |
ZPABZGTUJDBGFY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(S4)S(=O)(=O)N(C)C)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



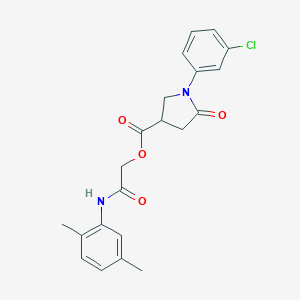
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)

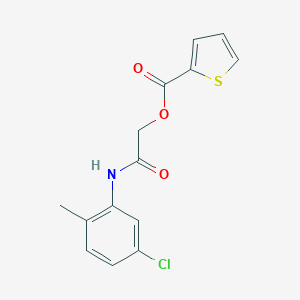

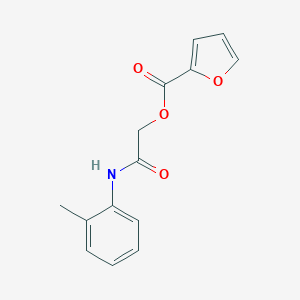
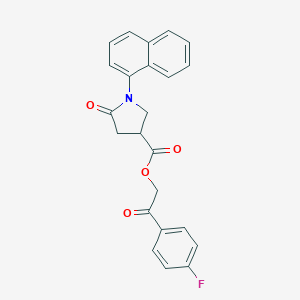
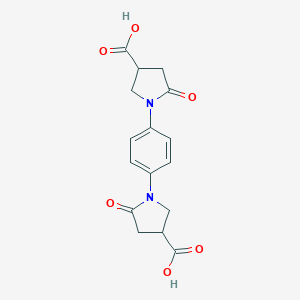
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)


![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)